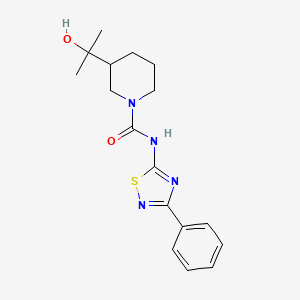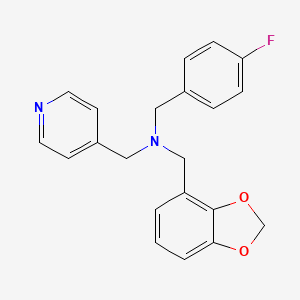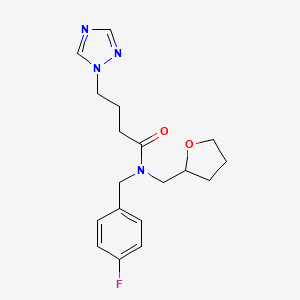![molecular formula C19H19FN4O B5906096 (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide](/img/structure/B5906096.png)
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a fluorophenyl group and an amide linkage to a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the amide linkage and the attachment of the phenylpropanamide moiety. Common reagents used in these reactions include pyrazole precursors, fluorobenzene derivatives, and amide coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce various substituted phenylpropanamide compounds.
Applications De Recherche Scientifique
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(4-fluorophenyl)-1H-pyrazole: This compound shares the pyrazole and fluorophenyl moieties but lacks the amide linkage and phenylpropanamide group.
5-(4-Fluorophenyl)valeric acid: Another related compound with a fluorophenyl group but different structural features.
Uniqueness
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide is unique due to its specific combination of functional groups and structural complexity
Propriétés
IUPAC Name |
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-8-6-14(7-9-16)18-15(12-23-24-18)11-22-17(19(21)25)10-13-4-2-1-3-5-13/h1-9,12,17,22H,10-11H2,(H2,21,25)(H,23,24)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGCJOSNOHIRDJ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-isobutyl-1H-benzimidazole](/img/structure/B5906017.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5906023.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5906070.png)
![(2-methoxy-5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)methanol](/img/structure/B5906074.png)
![2-[4-(2-aminopyrimidin-4-yl)-1H-pyrazol-1-yl]-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B5906075.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(3,4-dihydro-2H-chromen-2-ylcarbonyl)piperidine](/img/structure/B5906081.png)
![5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide](/img/structure/B5906094.png)

![3-(3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]methyl}-1H-indol-1-yl)propanamide](/img/structure/B5906113.png)
![5-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoxaline](/img/structure/B5906127.png)
![3-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906131.png)
![N-((1S)-1-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-3-methylbutyl)acetamide](/img/structure/B5906136.png)
